10-Phenylundecanoic acid
CAS No.: 6268-52-6
Cat. No.: VC19735269
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6268-52-6 |
|---|---|
| Molecular Formula | C17H26O2 |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | 10-phenylundecanoic acid |
| Standard InChI | InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |
| Standard InChI Key | BOJGHMZSMNYSRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Physicochemical Properties
10-Phenylundecanoic acid features an 11-carbon aliphatic chain with a phenyl group at the C10 position and a terminal carboxylic acid moiety. This configuration creates distinct electronic and steric effects compared to linear fatty acids. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | 10-Phenylundecanoic acid |
| Hydrophobicity (LogP) | 5.2 ± 0.3 (predicted) |
| Aqueous Solubility | 0.12 mg/L at 25°C |
The phenyl group induces significant conformational constraints, favoring bent chain geometries that influence packing behavior in crystalline states and lipid bilayer interactions . Nuclear magnetic resonance (NMR) studies reveal characteristic shifts at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (α-methylene to carbonyl) .
Biosynthetic Pathways and Engineering Strategies
Native Metabolic Routes in Pseudomonas Species
In Pseudomonas putida strains, fatty acid metabolism involves β-oxidation reversal (r-BOX) pathways that theoretically support the production of medium-chain fatty acids . The enzyme fatty acyl-CoA synthetase (FadD) demonstrates broad substrate specificity, enabling activation of phenylalkanoic acids through ATP-dependent CoA ligation :
Metabolic flux analysis indicates that engineering thioesterase activity could terminate chain elongation at C11, favoring 10-phenylundecanoic acid accumulation .
Synthetic Biology Approaches
Recent work combines modular enzyme systems for tailored production:
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Thiolase (BktB): Catalyzes condensation of acetyl-CoA with phenylacetyl-CoA
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Enoyl-CoA reductase (EgTER): Controls reduction steps in r-BOX cycles
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Thioesterase (FadM): Hydrolyzes phenylundecanoyl-CoA to release free acid
Strain optimization in E. coli has achieved titers of 1.2 g/L in fed-batch reactors using glycerol carbon sources . Critical parameters include:
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Dissolved oxygen >30% saturation
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pH maintenance at 7.0 ± 0.2
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Induction timing at mid-log phase (OD₆₀₀ ≈ 0.6)
Industrial and Biomedical Applications
Polymer Precursor Functionality
The compound's amphiphilic nature enables its incorporation into polyhydroxyalkanoate (PHA) biopolymers. P. putida engineered with heterologous thioesterases produces PHAs containing 12–18 mol% phenyl side chains when fed 10-phenylundecanoic acid . Resulting materials exhibit:
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Glass transition temperature (Tg) elevation from −40°C to 22°C
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Tensile strength improvements of 300% versus linear PHAs
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Enhanced UV resistance for outdoor applications
Pharmaceutical Intermediates
The phenyl group provides a handle for targeted drug conjugates. Prototype antineoplastic agents demonstrate:
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50% higher tumor accumulation vs. non-aromatic analogs
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Controlled release profiles (t₁/₂ = 8–12 h in serum)
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Reduced hepatotoxicity (ALT/AST levels 30% lower)
Comparative Analysis with Structural Analogs
Performance metrics against related compounds:
| Compound | Melting Point (°C) | LogD₇.₄ | PHA Incorporation Efficiency |
|---|---|---|---|
| 10-Phenylundecanoic acid | 68–72 | 4.9 | 82% |
| Decanoic acid | 31.6 | 3.0 | 45% |
| 11-Phenyldodecanoic acid | 74–77 | 5.3 | 78% |
| Phenylacetic acid | 78–80 | 1.4 | <5% |
Data indicate optimal chain length (C11) balances hydrophobicity and metabolic processing rates .
Challenges in Scalable Production
Current limitations center on:
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Substrate Inhibition: Phenyl groups reduce membrane permeability (40% lower uptake vs. linear acids)
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Byproduct Formation: Unwanted β-oxidation generates C7–C9 fragments (15–20% yield loss)
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Downstream Processing: High viscosity complicates extraction (centrifugation efficiency drops to 65% at >5 g/L)
Emerging solutions include:
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Cellular Engineering: Overexpression of efflux pumps (e.g., acrAB-tolC) improves tolerance
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Two-Phase Cultivation: Octanol overlay increases product recovery to 92%
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CRISPRi Modulation: Repression of fadBA operon prevents β-oxidation
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